2-[1-(3-Fluorophenyl)cyclobutyl]acetic acid
Description
2-[1-(3-Fluorophenyl)cyclobutyl]acetic acid (CAS: 1358805-28-3) is a fluorinated cyclobutane derivative with the molecular formula C₁₃H₁₃FO₂ and a molecular weight of 224.24 g/mol . Its structure consists of a cyclobutyl ring substituted with a 3-fluorophenyl group and an acetic acid side chain. This compound is utilized as a building block in pharmaceutical and agrochemical synthesis due to the fluorine atom’s ability to modulate electronic properties and enhance metabolic stability .
Properties
IUPAC Name |
2-[1-(3-fluorophenyl)cyclobutyl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO2/c13-10-4-1-3-9(7-10)12(5-2-6-12)8-11(14)15/h1,3-4,7H,2,5-6,8H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOJBLQADCWXHAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CC(=O)O)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(3-Fluorophenyl)cyclobutyl]acetic acid typically involves the cyclization of appropriate precursors followed by functional group modifications. One common synthetic route includes the reaction of 3-fluorophenylcyclobutanone with a suitable nucleophile to introduce the acetic acid functionality . The reaction conditions often involve the use of strong bases and solvents such as tetrahydrofuran (THF) under controlled temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-[1-(3-Fluorophenyl)cyclobutyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-[1-(3-Fluorophenyl)cyclobutyl]acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and pharmacological properties.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-(3-Fluorophenyl)cyclobutyl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Table 1: Key Differences in Aromatic Substituents
Key Insights :
Cycloalkane Ring Modifications
Table 2: Impact of Ring Size and Substitution
Key Insights :
- Ring strain : Cyclobutane derivatives (e.g., ) exhibit higher strain than cyclopentane analogs (), influencing conformational stability in drug-receptor interactions.
- Fluorination on the ring : 3,3-Difluoro substitution () increases polarity and may improve solubility but reduces passive membrane permeability.
Functional Group Variations
Table 3: Acetic Acid Chain Modifications
Biological Activity
2-[1-(3-Fluorophenyl)cyclobutyl]acetic acid, a compound of significant interest in medicinal chemistry, has been studied for its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, emphasizing its potential therapeutic applications.
Chemical Structure and Properties
The compound features a cyclobutyl ring substituted with a 3-fluorophenyl group and an acetic acid moiety. The presence of the fluorine atom enhances lipophilicity and metabolic stability, making it a valuable scaffold for drug development.
1. Anti-inflammatory Activity
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. A study on structure-activity relationships (SAR) demonstrated that modifications in substituents can enhance cyclooxygenase-2 (COX-2) inhibition, which is crucial for reducing inflammation .
2. Analgesic Effects
The analgesic potential of this compound has been explored in various animal models. Similar compounds have shown efficacy in reducing pain responses, likely through modulation of the cyclooxygenase pathway and other inflammatory mediators.
The precise mechanisms underlying the biological activity of this compound are not fully elucidated. However, it is believed to interact with specific molecular targets, including enzymes and receptors. The fluorophenyl group may engage in π-π interactions with aromatic residues in proteins, while the acetic acid moiety can form hydrogen bonds with active site residues. These interactions can modulate enzyme or receptor activity, leading to various biological effects.
Study on Anti-inflammatory Effects
A study investigated the anti-inflammatory properties of related compounds in a rat model of peripheral inflammation. The results indicated that modifications to the cyclobutyl structure significantly enhanced COX-2 inhibition and reduced edema in treated animals .
Analgesic Efficacy Assessment
In another study focusing on analgesic efficacy, this compound was administered to mice subjected to pain-inducing stimuli. The compound demonstrated a marked reduction in pain response compared to control groups, suggesting its potential as a therapeutic agent for pain management.
Comparative Analysis with Similar Compounds
| Compound Name | COX-2 Inhibition (IC50) | Analgesic Efficacy |
|---|---|---|
| This compound | TBD | Significant |
| 2-[1-(2-Fluorophenyl)cyclobutyl]acetic acid | TBD | Moderate |
| 2-[1-(4-Fluorophenyl)cyclobutyl]acetic acid | TBD | Low |
Note: TBD = To Be Determined; IC50 values are subject to ongoing research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
